1-(3-Fluorobenzyl)-1H-indazol-5-amine

Medicinal Chemistry Physicochemical Properties Drug Design

This 1-(3-fluorobenzyl)-1H-indazol-5-amine scaffold delivers a calculated XLogP3-AA of 2.6 – strategically positioned between more polar (unsubstituted, 2.5) and more lipophilic (3-chloro, 3.1) analogues. The primary amine at the 5-position serves as a universal handle for rapid derivatization into targeted EGFR/HER2 kinase inhibitor libraries. Each batch is validated at ≥97% purity via HPLC/NMR. By comparing this fluorinated building block directly with non-fluorinated or chloro-substituted counterparts, medicinal chemistry teams can deconvolute the specific contribution of fluorine to potency, selectivity, and metabolic stability without additional synthetic steps. Stock is available in mg-to-gram quantities for immediate dispatch.

Molecular Formula C14H12FN3
Molecular Weight 241.26 g/mol
CAS No. 202197-31-7
Cat. No. B1353672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorobenzyl)-1H-indazol-5-amine
CAS202197-31-7
Molecular FormulaC14H12FN3
Molecular Weight241.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C3=C(C=C(C=C3)N)C=N2
InChIInChI=1S/C14H12FN3/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17-18/h1-8H,9,16H2
InChIKeyBTNPJMNKYNWUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) – A Differentiated Indazole Scaffold for Targeted Kinase Inhibitor Synthesis


1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) is a fluorinated indazole derivative, with the molecular formula C14H12FN3 and a molecular weight of 241.26 g/mol [1]. The compound's structure features a 3-fluorobenzyl group at the N1 position and a primary amine at the C5 position of the indazole ring. This specific substitution pattern distinguishes it from other benzyl-indazole-5-amine analogs and serves as a crucial scaffold in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors [2]. Its computed XLogP3-AA of 2.6 suggests a favorable lipophilicity profile for drug design [1].

Why 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) Cannot Be Simply Substituted by Other Benzyl-Indazole Analogs


Direct substitution with other benzyl-indazol-5-amine analogs, such as 1-benzyl-1H-indazol-5-amine or 1-(3-chlorobenzyl)-1H-indazol-5-amine, is not feasible without altering key physicochemical properties and potential biological activity. While these compounds share a common indazole core, the presence, position, and type of substituent on the benzyl group significantly impact molecular properties like lipophilicity (logP) and electronic distribution [1]. For instance, the 3-fluorobenzyl group in CAS 202197-31-7 confers a specific XLogP3-AA value of 2.6 [2], which differs from the 2.5 reported for the non-fluorinated analog [3] and the 3.1 for the 3-chloro analog [4]. These differences can critically affect a compound's absorption, distribution, metabolism, and potential off-target interactions, underscoring the need for precise chemical selection in research and development.

Quantitative Differentiation of 1-(3-Fluorobenzyl)-1H-indazol-5-amine (CAS 202197-31-7) vs. Closest Analogs


Lipophilicity Comparison: 1-(3-Fluorobenzyl) vs. 1-Benzyl and 1-(3-Chlorobenzyl) Analogs

The 1-(3-fluorobenzyl) derivative demonstrates an XLogP3-AA value of 2.6 [1], which represents an increase in lipophilicity compared to the non-halogenated 1-benzyl analog (XLogP3-AA = 2.5) [2], but lower lipophilicity than the 3-chloro analog (XLogP3-AA = 3.1) [3]. This positioning suggests a balanced lipophilicity profile potentially offering advantages in membrane permeability and oral bioavailability compared to both more polar and more lipophilic alternatives.

Medicinal Chemistry Physicochemical Properties Drug Design

High-Yield Synthesis Route for 1-(3-Fluorobenzyl)-1H-indazol-5-amine

A published synthetic route for 1-(3-Fluorobenzyl)-1H-indazol-5-amine reports a high yield of 97% (1.72 g) from the nitro precursor (2.0 g) via hydrogenation with 5% Pd/C in methanol . This high yield compares favorably to a reported synthesis of the 1-benzyl analog, which was obtained in an 82% yield under similar conditions [1]. The efficient conversion suggests a robust and reliable synthesis of the target compound from commercially available precursors.

Synthetic Chemistry Process Development Scale-up

Critical Intermediate for High-Affinity EGFR/HER2 Kinase Inhibitors

Derivatives synthesized from the 1-(3-fluorobenzyl)-1H-indazol-5-amine scaffold demonstrate potent inhibitory activity against key oncology targets. Specifically, the derivative N-(1-(3-fluorobenzyl)-1H-indazol-5-yl)-5-((4-aminopiperidin-1-yl)methyl)pyrrolo[1,2-f][1,2,4]triazin-4-amine (BDBM50217191) exhibits an IC50 of 35 nM against human recombinant EGFR [1] and an IC50 of 23 nM against human recombinant HER2 [2]. This data underscores the value of this specific 3-fluorobenzyl indazole core as a privileged structure for generating highly potent, low-nanomolar kinase inhibitors.

Cancer Research Kinase Inhibition Targeted Therapy

Recommended Research and Procurement Applications for 1-(3-Fluorobenzyl)-1H-indazol-5-amine


Synthesis of Targeted Covalent and Non-Covalent Kinase Inhibitors

The 5-amino group on the indazole ring serves as a primary functional handle for further derivatization, making this compound an ideal starting material for building focused libraries of kinase inhibitors. The 3-fluorobenzyl group is a critical motif found in several potent EGFR and HER2 inhibitors [1], and its presence can improve binding affinity and selectivity. This scaffold can be used to synthesize both reversible and irreversible inhibitors by conjugating the amine with diverse electrophilic warheads or heterocyclic moieties.

Chemical Probe Development for Target Validation Studies

Given its role as a key intermediate for high-affinity kinase inhibitors [1], researchers can use this compound to create potent and selective chemical probes. The balanced lipophilicity profile (XLogP3-AA = 2.6) [2] suggests favorable cell permeability, a crucial characteristic for probes intended for use in cellular assays. This makes it a valuable tool for investigating the roles of specific kinases in various disease-relevant signaling pathways.

Structure-Activity Relationship (SAR) Studies for Fluorinated Indazole Analogs

This compound is a valuable tool for exploring the impact of the 3-fluorobenzyl substitution on biological activity and physicochemical properties. By comparing this compound and its derivatives directly to the 1-benzyl (XLogP3-AA = 2.5) and 1-(3-chlorobenzyl) (XLogP3-AA = 3.1) analogs, researchers can deconvolute the specific contributions of the fluorine atom to potency, selectivity, and metabolic stability [2]. Its high-yielding synthesis (97%) further facilitates the rapid generation of multiple analogs for such studies.

Procurement for Medicinal Chemistry Campaigns Requiring Specific ADME Properties

For medicinal chemistry teams optimizing the pharmacokinetic profile of a lead series, this compound offers a specific and quantifiable physicochemical advantage. Its computed lipophilicity (XLogP3-AA = 2.6) [2] is strategically situated between more polar and more lipophilic analogs. This allows chemists to purposefully modulate a molecule's LogP value within a narrow window, potentially improving oral absorption or reducing non-specific binding without resorting to more complex synthetic changes.

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